
Janelia fluor 646 tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Janelia Fluor 646 TFA (JF646 TFA) is a far-red fluorescent dye optimized for live-cell imaging, single-molecule tracking, and super-resolution microscopy (e.g., dSTORM, STED) . Developed by the Howard Hughes Medical Institute, it replaces traditional N,N-dimethylamino groups with azetidine rings, enhancing photostability, brightness, and fluorogenicity (fluorescence activation upon binding) . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Janelia Fluor 646 involves the incorporation of azetidine rings into classic fluorophore structures. This modification significantly enhances the brightness and photostability of the dye. The synthetic route typically starts with simple fluorescein derivatives and involves a Pd-catalyzed cross-coupling strategy . The reaction conditions are carefully controlled to ensure the high purity and yield of the final product.
Industrial Production Methods
Industrial production of Janelia Fluor 646 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out under strict quality control measures to ensure consistency and reliability of the dye for research applications .
Chemical Reactions Analysis
Types of Reactions
Janelia Fluor 646 undergoes various chemical reactions, including substitution and coupling reactions. The azetidine rings in its structure allow for fine-tuning of its spectral and chemical properties, making it highly versatile for different applications .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Janelia Fluor 646 include Pd-catalysts, fluorescein derivatives, and azetidine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent any unwanted side reactions .
Major Products
The major products formed from these reactions are highly photostable and bright fluorophores, which are used in various imaging applications. The incorporation of azetidine rings results in a significant increase in quantum yield and photostability .
Scientific Research Applications
Properties and Photophysical Data
Janelia Fluor 646 TFA exhibits several key properties that make it suitable for advanced imaging techniques:
- Excitation and Emission Maxima : The dye has an excitation maximum of 655 nm and an emission maximum of 670 nm, which places it in the red spectral region, ideal for minimizing background fluorescence in biological samples .
- Quantum Yield : With a quantum yield of 0.54, this compound is relatively bright compared to other fluorophores, enhancing its visibility during imaging .
- Extinction Coefficient : The extinction coefficient is measured at 152,000 M⁻¹cm⁻¹, indicating strong absorbance properties that contribute to its effectiveness in various applications .
Live Cell Imaging
This compound is particularly effective for live cell imaging due to its cell-permeable nature. It can be used in conjunction with techniques such as:
- Super-resolution Microscopy : The dye is compatible with super-resolution techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy, allowing researchers to visualize cellular structures at unprecedented resolutions .
- Flow Cytometry : Its bright fluorescence makes it suitable for flow cytometry applications, enabling the analysis of cell populations based on their fluorescent properties .
Multiplexing Applications
This compound can be combined with other fluorescent dyes for multiplexing experiments. For instance:
- Dual-Color Imaging : It can be paired with Hoechst Janelia Fluor 526 to perform dual-color imaging using the same depletion laser, facilitating complex biological studies involving multiple targets within cells .
Single-Molecule Tracking
The dye's high photostability allows for extended tracking of single molecules within live cells. This capability is crucial for understanding dynamic processes such as protein interactions and cellular signaling pathways .
Synthesis of Ligands
This compound can be utilized in the synthesis of ligands for HaloTag and SNAP-tag systems, which are widely used for labeling proteins in live-cell imaging experiments. These systems allow researchers to tag proteins of interest with high specificity and sensitivity .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
- Study on Protein Dynamics : A research team utilized this compound to track the dynamics of membrane proteins in live neurons. The results demonstrated enhanced tracking capabilities compared to traditional dyes, providing insights into protein movement and interactions within the cellular membrane .
- Imaging Bacterial Cells : In another study, researchers employed this compound for imaging bacterial cells using STED microscopy. The dye's ability to bind specifically to DNA allowed for high-resolution visualization of bacterial nucleoid structures, revealing new details about bacterial organization and function .
Mechanism of Action
The mechanism of action of Janelia Fluor 646 involves its ability to fluoresce upon excitation. The azetidine rings in its structure reduce nonradiative decay by twisted internal charge transfer, resulting in higher quantum yields and better photostability . This makes it highly effective for imaging applications where long-term stability and brightness are required.
Comparison with Similar Compounds
Comparison with Similar Fluorophores
Spectral and Photophysical Properties
Fluorophore | λex (nm) | λem (nm) | EC (M⁻¹cm⁻¹) | QY | Brightness (EC × QY) | Fluorogenicity |
---|---|---|---|---|---|---|
Janelia Fluor 646 TFA | 646 | 664 | 152,000 | 0.54 | 82,080 | High |
Alexa Fluor 647 | 650 | 665 | 270,000 | 0.33 | 89,100 | Moderate |
Atto647N | 645 | 669 | 150,000 | 0.65 | 97,500 | Low |
Cy5 | 649 | 670 | 250,000 | 0.28 | 70,000 | Low |
TMR Direct | 552 | 578 | 91,000 | 0.56 | 51,000 | Moderate |
Key Observations :
- Brightness : Atto647N has the highest brightness (97,500) due to its high QY, followed by Alexa Fluor 647 (89,100). JF646 TFA (82,080) outperforms Cy5 (70,000) .
- Fluorogenicity: JF646 TFA’s fluorogenicity minimizes non-specific staining, critical for live-cell imaging . Alexa Fluor 647 and Atto647N lack this feature, often requiring wash steps .
- Photostability : JF646 TFA’s azetidine rings reduce environmental sensitivity, enhancing resistance to photobleaching compared to Cy5 and Alexa Fluor 647 .
Functional and Practical Considerations
Compatibility with Imaging Techniques
- Super-Resolution Microscopy : JF646 TFA is validated for dSTORM and STED , while Alexa Fluor 647 is commonly used in DNA-PAINT . Atto647N’s higher QY makes it suitable for single-molecule tracking but less fluorogenic .
- Multiplexing : JF646 TFA pairs with Janelia Fluor 549 (orange emission) for two-color imaging . Alexa Fluor 647 is often paired with green/yellow dyes like Alexa Fluor 488 .
Cell Permeability and Toxicity
- JF646 TFA is cell-permeable, enabling live-cell labeling without fixation . In contrast, Alexa Fluor 647 and Cy5 often require microinjection or permeabilization .
Commercial Availability and Customization
Biological Activity
Janelia Fluor 646 TFA (JF646) is a red fluorescent dye that has gained prominence in biological imaging due to its unique properties and versatility. This article explores the biological activity of JF646, focusing on its applications, photophysical characteristics, and case studies demonstrating its effectiveness in various imaging techniques.
Overview of Janelia Fluor 646
Janelia Fluor 646 is characterized by its excitation and emission maxima at λabs=646nm and λem=664nm, respectively. It has a quantum yield of ϕ=0.54 and an extinction coefficient of 152,000M−1cm−1, making it highly effective for fluorescence applications . The dye is designed for use in live-cell imaging and can be utilized in various advanced microscopy techniques, including:
- Confocal Microscopy
- Super-resolution Microscopy (SRM) : Techniques such as dSTORM and STED
- Flow Cytometry
Photophysical Properties
The photophysical properties of JF646 are crucial for its application in biological research. The following table summarizes its key optical data:
Property | Value |
---|---|
Emission Color | Red |
Excitation Maximum (λ abs) | 646 nm |
Emission Maximum (λ em) | 664 nm |
Extinction Coefficient (ε) | 152,000 M−1cm−1 |
Quantum Yield (φ) | 0.54 |
Reactive Group | Tetrazine |
Cell Permeable | Yes |
Applications in Biological Imaging
JF646 has been effectively used in various biological imaging applications due to its compatibility with live cells and ability to provide high-resolution images. Some notable applications include:
- Live Cell Imaging : JF646's cell-permeable nature allows for real-time observation of cellular processes without significant phototoxicity.
- Multiplexing : It can be paired with other fluorescent dyes for two-color imaging, enhancing the ability to study complex biological systems .
- PAINT Experiments : JF646 serves as an alternative to large oligonucleotide-conjugated antibodies, particularly useful in bacterial studies .
Case Study 1: Live-Cell Imaging of Protein Dynamics
In a study published by the American Chemical Society, researchers utilized JF646 to label HaloTag fusion proteins in live cells. The results demonstrated the dye's effectiveness in tracking protein dynamics over time without significant background fluorescence interference. The imaging was conducted using a Nikon AX/AXR confocal microscope, highlighting the dye's suitability for high-resolution imaging applications .
Case Study 2: Super-Resolution Microscopy
Another study focused on the application of JF646 in super-resolution microscopy techniques such as dSTORM. The researchers found that JF646 provided superior brightness and photostability compared to traditional fluorophores, allowing for clearer images at higher resolutions. This property is particularly beneficial for studying cellular structures at the nanoscale level .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for labeling HaloTag/SNAP-Tag fusion proteins with Janelia Fluor 646 TFA in live-cell imaging?
- Methodology :
- Dissolve this compound in DMSO to prepare a 1–10 mM stock solution. Use a working concentration of 100–500 nM in cell culture media. Incubate cells for 15–60 minutes at 37°C, followed by 3–4 washes with fresh media to remove unbound dye.
- For HaloTag systems, ensure a 1:1 molar ratio between the ligand and the tagged protein to minimize background .
- Key Parameters : λex = 646 nm, λem = 664 nm; quantum yield (Φ) = 0.54; extinction coefficient (ε) = 152,000 M⁻¹cm⁻¹ .
Q. How does this compound compare to Alexa Fluor 647 in photostability and signal-to-noise ratio for long-term imaging?
- Analysis :
- This compound exhibits superior photostability due to its fluorogenic nature (fluorescence activates only upon binding to its target), reducing background noise in live-cell imaging.
- In STED microscopy, its lower photobleaching rate allows prolonged imaging sessions compared to Alexa Fluor 647, which requires higher laser power for depletion .
Q. What controls are essential to confirm specificity of this compound labeling?
- Validation Steps :
- Use parental cell lines lacking the HaloTag/SNAP-Tag fusion protein as negative controls.
- Compete labeling with excess unlabeled HaloTag ligand (e.g., TMR ligand) to confirm binding specificity .
Advanced Research Questions
Q. How can this compound be multiplexed with other fluorophores for multi-color super-resolution imaging?
- Experimental Design :
- Pair with green-emitting probes (e.g., Janelia Fluor 549) using spectral unmixing. For example, λex = 549 nm (JF549) and 646 nm (JF646) with emission filters at 571 nm and 664 nm, respectively.
- For STED, use a single depletion laser (e.g., 775 nm) to resolve both dyes, leveraging their overlapping depletion spectra .
- Data Table :
Dye | λex (nm) | λem (nm) | Application |
---|---|---|---|
JF646 | 646 | 664 | Live-cell STED/dSTORM |
JF549 | 549 | 571 | Multiplexed imaging |
Q. What strategies mitigate phototoxicity when using this compound in live-cell imaging of sensitive tissues (e.g., neuronal cultures)?
- Optimization :
- Reduce laser power to ≤1% of maximum intensity and use fast acquisition modes (e.g., resonant scanners).
- Pre-treat cells with redox agents (e.g., Trolox) to scavenge reactive oxygen species generated during imaging .
Q. How do fixation protocols affect this compound signal integrity in post-staining workflows?
- Contradiction Resolution :
- Paraformaldehyde (PFA) fixation preserves JF646 signal but may reduce brightness by 20–30% due to partial protein crosslinking. Methanol fixation is not recommended, as it disrupts lipid membranes and dye localization .
Q. What are the limitations of this compound in quantitative flow cytometry?
- Critical Analysis :
- Self-quenching occurs at high dye concentrations (>1 µM), leading to non-linear signal intensity. Titrate dye concentration to ensure linearity.
- Use A280 correction factor (0.19) to adjust for absorbance overlap when quantifying protein-dye conjugates .
Q. Methodological Troubleshooting
Q. How to resolve inconsistent labeling efficiency across cell types?
- Hypothesis Testing :
- Test cell permeability by comparing adherent vs. suspension cells. Use membrane-permeabilizing agents (e.g., 0.1% Triton X-100) for impermeable cell types.
- Verify HaloTag/SNAP-Tag expression levels via Western blot .
Q. Why does this compound exhibit variable emission in bacterial vs. mammalian systems?
- Mechanistic Insight :
- Bacterial membranes lack cholesterol, reducing dye retention. Increase dye concentration to 500 nM–1 µM and shorten wash steps to 5 minutes for prokaryotic systems .
Q. Data Interpretation
Q. How to distinguish true signal from autofluorescence in deep-tissue imaging with this compound?
- Validation Protocol :
- Acquire a control image at JF646’s excitation wavelength without dye incubation. Subtract autofluorescence using software (e.g., ImageJ’s “Subtract Background” tool).
- Use lifetime-based detection (FLIM) to differentiate JF646’s fluorescence lifetime (~3.5 ns) from endogenous fluorophores .
Properties
Molecular Formula |
C31H29F3N2O6Si |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7) |
InChI Key |
NVBSDKPJAFIPEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.